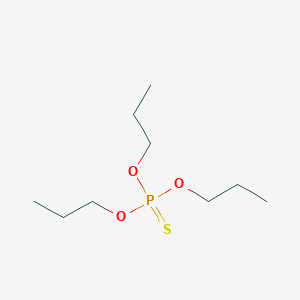
2-氯-5-氟-4-甲基-3-硝基吡啶
描述
2-Chloro-5-fluoro-4-methyl-3-nitropyridine (2-CFMNP) is an organic compound that has a wide range of applications in the scientific and medical fields. It is a derivative of pyridine, a nitrogen-containing heterocyclic compound, and has been found to have a variety of biochemical and physiological effects. This article will discuss the synthesis of 2-CFMNP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
科学研究应用
合成和光谱分析
- Jukić 等人(2010 年)的一项研究涉及合成相关化合物 2-氯-4-(甲氧基甲基)-6-甲基-5-硝基吡啶-3-腈,通过 X 射线分析和各种光谱技术揭示了其结构见解。这项研究有助于了解类似吡啶衍生物的化学性质和潜在应用,包括 2-氯-5-氟-4-甲基-3-硝基吡啶 (Jukić 等人,2010 年)。
结构和振动分析
- Velraj 等人(2015 年)使用理论计算研究了相关化合物的分子结构和振动波数,包括 2-氯-4-甲基-5-硝基吡啶。这项工作有助于理解类似硝基吡啶的物理和化学行为(Velraj 等人,2015 年)。
比较结构研究
- Arjunan 等人(2012 年)的研究比较了 2-氯-4-甲基-3-硝基吡啶和相关化合物的振动和构象性质。这项比较研究有助于理解这些分子的细微差异和潜在反应性(Arjunan 等人,2012 年)。
新颖的合成方法
- Du 等人(2005 年)报道了一种结构类似化合物 2-氯-4-氟-5-硝基苯磺酰氯的新型合成方法。该方法可以为 2-氯-5-氟-4-甲基-3-硝基吡啶和相关化学品的合成新途径提供见解(Du 等人,2005 年)。
抗癌药物合成中的中间体
- Zhang 等人(2019 年)开发了一种从相关化合物 2-氯-5-硝基吡啶合成 1-甲基-3-(5-硝基吡啶-2-基)脲(一种抗癌药物的中间体)的方法。这突出了类似硝基吡啶在药物合成中的潜在作用(Zhang 等人,2019 年)。
作用机制
Target of Action
Nitropyridines, a class of compounds to which this molecule belongs, are often used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
Nitropyridines are known to undergo various chemical reactions, including suzuki-miyaura cross-coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed reaction .
Biochemical Pathways
Nitropyridines are often involved in the synthesis of bioactive compounds, suggesting they may influence a variety of biochemical pathways depending on the specific compound they are used to synthesize .
Result of Action
As a biochemical reagent, its effects would largely depend on the specific context of its use, such as the type of reaction it’s involved in and the compounds it’s combined with .
安全和危害
生化分析
Biochemical Properties
2-Chloro-5-fluoro-4-methyl-3-nitropyridine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, it may inhibit certain oxidoreductases, thereby affecting the redox balance within cells .
Cellular Effects
The effects of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine on various types of cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of genes involved in inflammatory responses and apoptosis. Additionally, 2-Chloro-5-fluoro-4-methyl-3-nitropyridine can affect cellular metabolism by interfering with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 2-Chloro-5-fluoro-4-methyl-3-nitropyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound may act as an enzyme inhibitor by binding to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, 2-Chloro-5-fluoro-4-methyl-3-nitropyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine can change over time. This compound’s stability and degradation are important factors to consider. It has been observed that 2-Chloro-5-fluoro-4-methyl-3-nitropyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 2-Chloro-5-fluoro-4-methyl-3-nitropyridine can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine can result in toxicity, including liver and kidney damage, as well as disruptions in normal physiological processes .
Metabolic Pathways
2-Chloro-5-fluoro-4-methyl-3-nitropyridine is involved in specific metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may have different biological activities and can influence metabolic flux and metabolite levels within cells. The interactions of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine with metabolic enzymes can also affect the overall metabolic balance and homeostasis .
Transport and Distribution
The transport and distribution of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine within cells can influence its biological activity and effects. For example, its accumulation in the mitochondria can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine is an important aspect of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression. The subcellular localization of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine can determine its specific biological effects and mechanisms of action .
属性
IUPAC Name |
2-chloro-5-fluoro-4-methyl-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAURUOPOPAEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652055 | |
| Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-51-0 | |
| Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003711-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















